molecular formula C19H21NO3 B268420 2-phenyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-phenyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268420
M. Wt: 311.4 g/mol
InChI Key: FDKCOYJXHZIKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

2-phenyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide acts as a partial agonist at serotonin receptors, which means that it activates these receptors but to a lesser extent than the natural ligand serotonin. It has been shown to selectively bind to certain subtypes of serotonin receptors, such as 5-HT1B and 5-HT2C, which are involved in the regulation of mood and appetite, respectively.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter release, modulation of ion channel activity, and alterations in gene expression. This compound has also been shown to affect behavior in animal models, such as increasing locomotor activity and altering feeding behavior.

Advantages and Limitations for Lab Experiments

2-phenyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on serotonin receptors are well-characterized. However, this compound also has some limitations. Its effects on other neurotransmitter systems and physiological processes are not well-understood, and its use in human studies is limited due to its psychoactive effects.

Future Directions

There are several future directions for research on 2-phenyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is the development of more selective agonists and antagonists for specific serotonin receptor subtypes, which could help to elucidate the role of these receptors in various physiological processes. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems, such as dopamine and norepinephrine, which could provide a more complete understanding of its mechanism of action. Finally, there is a need for further research on the safety and efficacy of this compound and related compounds for potential therapeutic applications.

Synthesis Methods

2-phenyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 3-(tetrahydro-2-furanylmethoxy)aniline with phenylacetyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-phenyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognitive function. This compound has also been used as a tool to study the role of serotonin in various physiological processes such as sleep, appetite, and pain perception.

properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethoxy)phenyl]-2-phenylacetamide

InChI

InChI=1S/C19H21NO3/c21-19(12-15-6-2-1-3-7-15)20-16-8-4-9-17(13-16)23-14-18-10-5-11-22-18/h1-4,6-9,13,18H,5,10-12,14H2,(H,20,21)

InChI Key

FDKCOYJXHZIKSX-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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